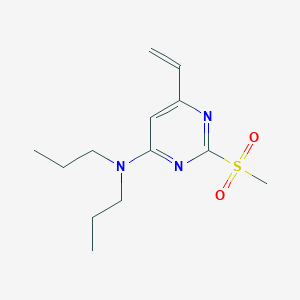
6-Ethenyl-2-(methanesulfonyl)-N,N-dipropylpyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylsulfonyl)-N,N-dipropyl-6-vinylpyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methylsulfonyl group, two propyl groups, and a vinyl group attached to a pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and agriculture.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-N,N-dipropyl-6-vinylpyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where a halogenated pyrimidine derivative reacts with an alkene in the presence of a palladium catalyst.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride reagent.
N,N-Dipropylation: The final step involves the alkylation of the pyrimidine nitrogen atoms with propyl halides under basic conditions.
Industrial Production Methods
Industrial production of 2-(Methylsulfonyl)-N,N-dipropyl-6-vinylpyrimidin-4-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are some of the strategies that can be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
2-(Methylsulfonyl)-N,N-dipropyl-6-vinylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form an epoxide or a diol.
Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for the reduction of the pyrimidine ring.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Epoxidation: Formation of 2-(Methylsulfonyl)-N,N-dipropyl-6-(epoxyethyl)pyrimidin-4-amine.
Dihydroxylation: Formation of 2-(Methylsulfonyl)-N,N-dipropyl-6-(1,2-dihydroxyethyl)pyrimidin-4-amine.
Reduction: Formation of 2-(Methylsulfonyl)-N,N-dipropyl-6-vinyldihydropyrimidin-4-amine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
2-(Methylsulfonyl)-N,N-dipropyl-6-vinylpyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrimidine-related pathways.
Agriculture: Pyrimidine derivatives are known for their herbicidal and fungicidal properties, making this compound a candidate for the development of new agrochemicals.
Biological Studies: The compound can be used in studies investigating the biological activities of pyrimidine derivatives, including their interactions with enzymes and receptors.
Material Science: The vinyl group in the compound allows for polymerization reactions, making it useful in the synthesis of functional materials and polymers.
作用机制
The mechanism of action of 2-(Methylsulfonyl)-N,N-dipropyl-6-vinylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or receptors involved in pyrimidine metabolism or signaling pathways. The methylsulfonyl group can enhance the compound’s binding affinity to its molecular targets, while the vinyl group can participate in covalent interactions with biological macromolecules.
相似化合物的比较
Similar Compounds
2-(Methylsulfonyl)ethanol: A simpler sulfone compound used in organic synthesis.
2-(4-Methylsulfonylphenyl)indole: A compound with dual antimicrobial and anti-inflammatory activities.
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole: A compound with antibacterial activity against rice bacterial leaf blight.
Uniqueness
2-(Methylsulfonyl)-N,N-dipropyl-6-vinylpyrimidin-4-amine is unique due to its combination of functional groups, which confer a range of chemical reactivity and biological activity. The presence of the vinyl group allows for further functionalization, while the pyrimidine ring provides a scaffold for interactions with biological targets. The methylsulfonyl group enhances the compound’s solubility and stability, making it a versatile compound for various applications.
属性
CAS 编号 |
823220-83-3 |
|---|---|
分子式 |
C13H21N3O2S |
分子量 |
283.39 g/mol |
IUPAC 名称 |
6-ethenyl-2-methylsulfonyl-N,N-dipropylpyrimidin-4-amine |
InChI |
InChI=1S/C13H21N3O2S/c1-5-8-16(9-6-2)12-10-11(7-3)14-13(15-12)19(4,17)18/h7,10H,3,5-6,8-9H2,1-2,4H3 |
InChI 键 |
QRGFGBFJDMXKOW-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)C1=NC(=NC(=C1)C=C)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



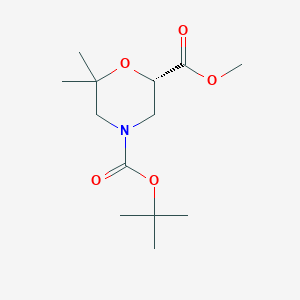

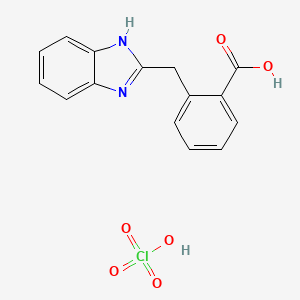
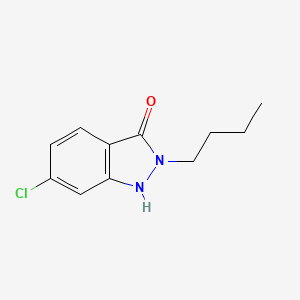

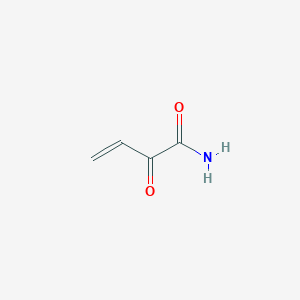
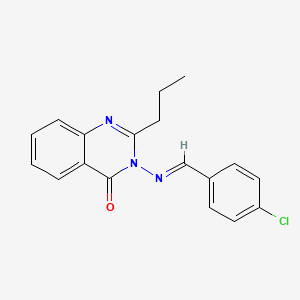
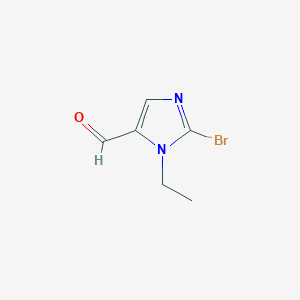
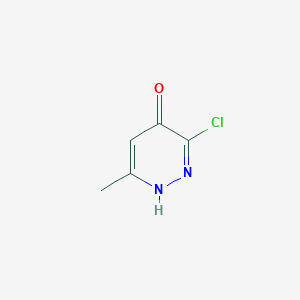
![[(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B12925291.png)

![N-[2-(3-Fluoroanilino)-3-(thiophen-2-yl)quinoxalin-6-yl]benzamide](/img/structure/B12925311.png)
![N-([1,1'-Biphenyl]-3-yl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12925316.png)
